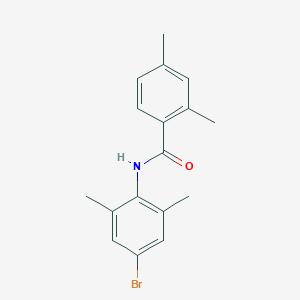![molecular formula C18H21NO2 B251490 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide, also known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide is not fully understood. However, it is believed that 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide works by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide has also been found to have antioxidant properties, which may help protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide is its ease of synthesis. 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide can be synthesized using a simple and straightforward method, which makes it readily available for research purposes. However, one of the limitations of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide. One of the significant areas of research is the development of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another area of research is the investigation of the potential side effects of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide and its safety profile. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide and its potential applications in various fields.
Conclusion:
In conclusion, 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide is simple and straightforward, and it has been extensively studied for its potential applications in medicine. 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and it has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide and its potential applications in various fields.
Méthodes De Synthèse
2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 4-tert-butylphenol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide, which can be purified using various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide has been extensively studied for its potential applications in various fields. One of the significant applications of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide is in the field of medicine. 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-(4-butan-2-ylphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-3-14(2)15-9-11-17(12-10-15)21-13-18(20)19-16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
Clé InChI |
JPVOCBUBTDRWEE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-{4-[4-(methylsulfonyl)piperazino]phenyl}benzamide](/img/structure/B251408.png)
![3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251409.png)
![2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251410.png)
![2-(2-chlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251412.png)
![2,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251413.png)

![N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B251416.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251417.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B251420.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251427.png)
![5-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B251428.png)
![N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251429.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B251430.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251431.png)